Octahydro-1h-4,7-methanoisoindol-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1221715-77-0 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-azatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C9H13NO/c11-9-8-6-2-1-5(3-6)7(8)4-10-9/h5-8H,1-4H2,(H,10,11) |
InChI Key |
WKXVMLDGXPRZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)NC3 |
Origin of Product |
United States |
Synthetic Pathways and Derivatization of Octahydro 1h 4,7 Methanoisoindol 1 One Scaffolds
Enantioselective Synthesis of the Octahydro-1H-4,7-methanoisoindol-1-one Skeleton
The creation of the enantiomerically pure this compound skeleton is a multi-step process that hinges on establishing the correct stereochemistry early in the synthetic sequence. The strategy typically involves the initial synthesis of a racemic unsaturated precursor, followed by a resolution step to separate the enantiomers, and finally, saturation to yield the target scaffold. This pathway is analogous to the well-established industrial synthesis of the closely related bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince Lactam. researchgate.netnih.govnih.gov
The construction of the core bicyclic structure relies on a cornerstone of organic synthesis: the Diels-Alder reaction. wikipedia.org This pericyclic reaction provides an efficient method for forming the six-membered ring of the isoindole system with inherent stereocontrol.
The primary building blocks for the synthesis of the unsaturated precursor are:
Diene: 1,3-Cyclopentadiene
Dienophile: A nitrogen-containing alkene equivalent, such as methanesulfonyl cyanide. google.com
The key synthetic reactions are:
[4+2] Diels-Alder Cycloaddition: Cyclopentadiene reacts with methanesulfonyl cyanide to form a bicyclo[2.2.1]heptene adduct. This reaction establishes the fused ring system of the scaffold.
Hydrolysis: The resulting adduct undergoes hydrolytic cleavage of the activating group (e.g., the methanesulfonyl group) to yield the racemic unsaturated lactam, (±)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1-one. google.com
Hydrogenation: Following chiral resolution, the enantiomerically pure unsaturated lactam is subjected to hydrogenation to reduce the carbon-carbon double bond, affording the final saturated this compound skeleton.
Table 1: Key Reactions and Building Blocks for Scaffold Synthesis
| Step | Reaction Type | Key Reactants | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | 1,3-Cyclopentadiene, Methanesulfonyl cyanide | Bicyclic adduct | Formation of the core ring structure |
| 2 | Hydrolysis | Bicyclic adduct | (±)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1-one | Formation of the racemic lactam precursor |
| 3 | Enzymatic Kinetic Resolution | Racemic lactam precursor | Enantiopure lactam precursor | Separation of enantiomers |
| 4 | Hydrogenation | Enantiopure lactam precursor | Enantiopure this compound | Saturation of the scaffold |
Achieving high enantiopurity is critical for the scaffold's use in asymmetric synthesis. While asymmetric Diels-Alder reactions exist, a highly efficient and widely adopted method for this class of molecules is enzymatic kinetic resolution . researchgate.netnih.gov This technique utilizes enzymes, specifically γ-lactamases, that can selectively catalyze the hydrolysis of one enantiomer of the racemic unsaturated lactam precursor, leaving the desired, unreacted enantiomer in high purity.
Process: The racemic mixture of the unsaturated lactam is treated with a specific γ-lactamase. For instance, a (+)-γ-lactamase will selectively hydrolyze the (+)-enantiomer to its corresponding amino acid. nih.govasm.org
Separation: The unreacted, desired (-)-enantiomer of the lactam can then be easily separated from the hydrolyzed amino acid product.
Outcome: This method provides access to the enantiopure unsaturated precursor with a very high enantiomeric excess (ee), often exceeding 99%. nih.gov The subsequent hydrogenation of this pure enantiomer proceeds without affecting the established stereocenters, thus yielding the final enantiopure this compound scaffold.
Functionalization and Derivatization Strategies for Ligand Synthesis
Once the enantiopure this compound scaffold is obtained, it can be chemically modified to create bespoke ligands for catalysis. The derivatization strategies focus on introducing specific functional groups that can coordinate to metal centers or interact with substrates.
A key strategy involves appending a secondary ligand moiety to the lactam scaffold, which can then coordinate to a catalytically active metal. This creates a bifunctional catalyst where the lactam scaffold positions the substrate and the ancillary group binds the metal.
A prominent example is the attachment of a phenanthroline unit, a well-known bidentate ligand in transition metal catalysis. The connection is often achieved using a rigid linker, such as an ethynyl group, to ensure a well-defined spatial relationship between the scaffold and the metal center.
Reaction: The synthesis is accomplished via a Sonogashira cross-coupling reaction . An alkyne-functionalized version of the this compound scaffold is coupled with a bromo-substituted phenanthroline in the presence of a palladium and copper catalyst.
Application: This specific chiral phenanthroline ligand, attached via an ethynyl linker to the 8-position of the scaffold, has proven highly successful in silver-catalyzed enantioselective C-H amination reactions.
Table 2: Example of Ligand Derivatization
| Scaffold | Ancillary Group | Linker | Coupling Reaction | Resulting Ligand Type |
|---|---|---|---|---|
| This compound | 1,10-Phenanthroline (B135089) | Ethynyl | Sonogashira Coupling | Chiral Phenanthroline Ligand |
The inherent structure of the this compound scaffold is designed to influence the stereoelectronic properties of the catalytic system primarily through non-covalent interactions. The lactam group within the rigid framework acts as a hydrogen-bonding site.
Hydrogen Bonding: The lactam's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. This allows the scaffold to pre-organize a substrate through specific hydrogen bonding interactions.
Stereocontrol: In a catalytic reaction, this directed hydrogen bonding can orient the substrate in a specific position relative to the catalyst's active site. This precise positioning is the key to inducing high enantioselectivity, as it exposes only one face of the substrate's reactive site to the catalytic transformation. In silver-catalyzed amination reactions, for example, the reaction's success is understood by assuming a nitrene C-H insertion occurs within a hydrogen-bonded silver complex where a single C-H bond is exposed to the catalytic center.
By modifying the electronic properties of the attached ancillary groups or making subtle changes to the scaffold itself, researchers can fine-tune these interactions to optimize reactivity and selectivity for different substrates and reactions.
Compound Index
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) |
| 1,3-Cyclopentadiene |
| Methanesulfonyl cyanide |
| (±)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1-one |
| 1,10-Phenanthroline |
Advanced Catalysis Mediated by Octahydro 1h 4,7 Methanoisoindol 1 One Derived Chiral Ligands
Principles of Molecular Recognition and Chiral Induction
The ability of a chiral catalyst to differentiate between enantiotopic faces or groups in a prochiral substrate is fundamental to asymmetric synthesis. Ligands derived from Octahydro-1H-4,7-methanoisoindol-1-one leverage specific non-covalent interactions to achieve high levels of stereocontrol. These interactions pre-organize the substrate in the chiral environment of the catalyst, leading to a favored transition state for the formation of one enantiomer over the other.
Lactam Hydrogen Bonding as a Substrate Preorganization Motif
A key feature of chiral ligands based on the this compound framework is the presence of a lactam group, which is a potent hydrogen-bonding motif. nih.gov This functionality allows for the specific binding and pre-organization of substrates that contain a complementary hydrogen-bond donor or acceptor group. nih.gov By forming one or more hydrogen bonds, the substrate is held in a defined orientation relative to the chiral backbone of the ligand. This predictable binding is crucial for effective chiral recognition and subsequent enantioselective transformation. The concept of utilizing lactam hydrogen bonding has been successfully transferred to transition-metal catalysis, leading to the development of catalysts that, in an enzyme-like manner, combine a substrate-binding site with a catalytically active site. nih.gov A V-shaped ligand incorporating the tricyclic this compound scaffold has been particularly effective for substrate binding through this hydrogen-bonding mechanism. nih.gov
Remote Hydrogen Bonding and Spatial Relationship to Metal Center
The design of these chiral ligands often involves the spatial separation of the substrate-binding site (the lactam group) from the catalytically active metal center. nih.gov This remote recognition model is critical for achieving high levels of enantioselectivity. The hydrogen bonds formed between the lactam and the substrate position the reactive part of the substrate in close proximity to the metal center in a highly controlled manner. nih.gov This precise spatial arrangement ensures that the substrate approaches the metal from a specific trajectory, leading to the selective formation of one enantiomer. The rigidity of the this compound scaffold is advantageous in maintaining this well-defined spatial relationship between the binding site and the catalytic center, minimizing conformational flexibility that could erode stereocontrol. nih.gov
Conformational Preferences and Ligand Design for Enantiodifferentiation
The success of enantiodifferentiation is intrinsically linked to the conformational preferences of the ligand-substrate complex. The rigid tricyclic structure of the this compound core restricts the number of possible conformations, making the chiral environment more predictable and effective. nih.gov Ligand design focuses on optimizing the geometry of the scaffold to create a well-defined chiral pocket. This pocket, in conjunction with the directing effect of the lactam's hydrogen bonds, forces the substrate to adopt a conformation that exposes one of its prochiral faces preferentially to the metal's active site. nih.gov Computational studies and experimental data are often used in concert to understand these conformational biases and to rationally design more effective ligands for specific transformations.
Enantioselective Transition Metal Catalysis
The principles of molecular recognition and chiral induction embodied by this compound derived ligands have been successfully applied to a range of enantioselective transition metal-catalyzed reactions. The ability to control the substrate's orientation makes these ligands particularly suitable for reactions where the geometry of the approach to the metal center is critical, such as in oxidation reactions.
Ruthenium-Catalyzed Oxidations
Ruthenium complexes are versatile catalysts for a variety of oxidation reactions, including epoxidations. The integration of chiral ligands derived from this compound with ruthenium centers has led to the development of highly effective and selective asymmetric oxidation catalysts.
A notable application of this catalytic system is in the enantio- and regioselective epoxidation of olefinic substrates. A chiral epoxidation catalyst featuring the tricyclic this compound scaffold, with a spatially separated hydrogen-bonding site and a catalytically active ruthenium porphyrin center, has been synthesized and studied. nih.gov This supramolecular catalyst has demonstrated high enantio- and regioselectivity in the epoxidation of specific olefinic substrates. nih.gov
The success of this system relies on the hydrogen bonds exposing the substrate to the ruthenium porphyrin complex with a distinct conformational preference. nih.gov For instance, in the epoxidation of 3-vinylquinolone, this catalytic system achieved up to 95% enantiomeric excess (ee) with a 71% yield. nih.gov The hydrogen bonding between the quinolone substrate and the lactam moiety of the ligand directs the vinyl group towards the ruthenium-oxo species in a way that favors the epoxidation of one enantiotopic face over the other. This also dictates the regioselectivity, ensuring the vinyl group is epoxidized over other potential reactive sites.
The detailed research findings for the epoxidation of 3-vinylquinolone are presented in the table below.
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 3-Vinylquinolone | Ru-porphyrin complex with this compound derived chiral ligand | 71 | up to 95 |
Enantiotopos-Selective C-H Oxygenation
The quest for catalysts that can mimic the selective C-H oxidation capabilities of enzymes has led to the development of sophisticated supramolecular systems. A notable example involves a chiral catalyst built upon a tricyclic this compound scaffold for use in enantiotopos-selective C-H oxygenation. researchgate.net In this system, the lactam portion of the scaffold serves as a crucial hydrogen-bonding site, responsible for substrate association and orientation. researchgate.netnih.govresearchgate.net
This hydrogen-bonding site is spatially separated from a catalytically active ruthenium porphyrin center. researchgate.net This separation is key to the catalyst's function; the hydrogen bonds orient the substrate in a specific conformation relative to the ruthenium-oxo active species. researchgate.net This precise positioning exposes one of the two enantiotopic C-H bonds of the substrate preferentially to the catalytic center, leading to high enantio- and regioselectivity. researchgate.net
Research has demonstrated the efficacy of this design in the epoxidation of substrates like 3-vinylquinolone, achieving up to 95% enantiomeric excess (ee). researchgate.net The reaction is believed to proceed via an oxygen rebound mechanism, a hypothesis supported by DFT calculations and kinetic isotope effect studies, which show the well-defined alignment between the active site and the targeted C-H bond. researchgate.netresearchgate.net This approach effectively translates the principles of enzymatic catalysis into a synthetic system, where substrate recognition and selective oxidation are achieved through non-covalent interactions within a chiral pocket.
Silver-Catalyzed C-H Functionalization
Ligands incorporating the this compound skeleton have proven particularly effective in silver-catalyzed C-H functionalization reactions. By coupling the rigid lactam scaffold to a 1,10-phenanthroline (B135089) unit, a classic chelating ligand, researchers have developed a class of chiral ligands capable of directing silver catalysts to perform highly enantioselective transformations. The lactam's hydrogen-bonding capability is instrumental in these systems, allowing for precise substrate recognition and orientation within the catalyst's chiral environment, which is essential for achieving high stereoselectivity.
Enantioselective C-H Amination Reactions
Silver catalysts, when paired with chiral phenanthroline ligands derived from this compound, have been successfully employed in enantioselective C-H amination reactions. These transformations, which involve the insertion of a nitrene group into a C-H bond, provide a direct route to valuable chiral amines from abundant hydrocarbon precursors. The success of these reactions hinges on the ability of the chiral ligand to control the trajectory of the reactive silver-nitrene intermediate as it approaches the substrate's C-H bond. The hydrogen-bonding interaction between the ligand's lactam moiety and the substrate helps to create a well-defined transition state, favoring one enantiomeric outcome over the other.
Enantioselective Sulfimidation Processes
The enantioselective sulfimidation of sulfides is a significant achievement using silver catalysts coordinated by chiral phenanthroline ligands based on the this compound framework. This reaction allows for the synthesis of chiral sulfimides, which are important compounds in medicinal chemistry and asymmetric synthesis. In this process, a stoichiometric nitrene source, such as PhI=NNs, is used to generate the reactive species that is transferred to the sulfur atom of the substrate.
The key to the high enantioselectivity (70-99% ee) observed in these reactions is the hydrogen-bonding site on the chiral ligand. This site interacts with the substrate, such as 3-thiosubstituted 2-quinolones and 2-pyridones, orienting it within the catalytic sphere. This binding ensures that the nitrene transfer occurs to a specific lone pair of electrons on the prochiral sulfur atom. Interestingly, the enantioselectivity is governed by the binding properties of the heterocyclic substrates rather than the steric bulk of the substituents on the sulfur atom.
The following table summarizes the results for the silver-catalyzed enantioselective sulfimidation of various 3-thiosubstituted 2-quinolones and 2-pyridones using a catalyst system derived from the specified scaffold.
Table 1: Silver-Catalyzed Enantioselective Sulfimidation
| Entry | Substrate | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | 3-(Phenylthio)quinolin-2(1H)-one | 95 | 98 |
| 2 | 3-(p-Tolylthio)quinolin-2(1H)-one | 94 | 98 |
| 3 | 3-((4-Methoxyphenyl)thio)quinolin-2(1H)-one | 99 | 98 |
| 4 | 3-((4-Chlorophenyl)thio)quinolin-2(1H)-one | 91 | 97 |
| 5 | 3-(Naphthalen-2-ylthio)quinolin-2(1H)-one | 88 | 98 |
| 6 | 3-(Methylthio)quinolin-2(1H)-one | 70 | 96 |
| 7 | 3-(Benzylthio)quinolin-2(1H)-one | 75 | 97 |
| 8 | 3-(Phenylthio)pyridin-2(1H)-one | 81 | 94 |
Mechanistic Pathways Involving Nitrene Insertion
The mechanism of these silver-catalyzed C-H functionalization reactions is centered around the formation and reaction of a silver-nitrene intermediate. The process begins with the reaction of the silver catalyst with a nitrene precursor (e.g., PhI=NNs), generating the active metal-nitrene species. This electrophilic intermediate is then responsible for the C-N or S-N bond-forming step.
Mechanistic studies, including ESI mass spectrometry and DFT calculations, suggest the involvement of a heteroleptic silver complex. In this complex, the silver atom is coordinated to one molecule of the chiral phenanthroline ligand (derived from this compound) and one molecule of an achiral 1,10-phenanthroline. This mixed-ligand environment is believed to be crucial for the observed reactivity and selectivity.
The substrate, guided by hydrogen bonding to the chiral ligand's lactam unit, approaches this active complex. The subsequent step is the insertion of the nitrene into a C-H bond (amination) or its addition to a sulfide (B99878) (sulfimidation). The highly organized transition state, enforced by the rigid ligand scaffold and the specific hydrogen-bonding interactions, dictates the high enantioselectivity of the product by controlling which enantiotopic C-H bond or sulfur lone pair is functionalized.
Manganese-Catalyzed Selective Oxidations
Information from available research sources does not explicitly confirm the use of ligands derived from this compound in manganese-catalyzed selective oxidation reactions. While studies on manganese-catalyzed site- and enantioselective oxygenation reactions often employ chiral ligands with hydrogen-bonding moieties to direct the catalysis, a direct link to this specific scaffold could not be established based on the reviewed literature. nih.govtum.dersc.org
Site- and Enantioselective Oxygenation Reactions
As noted above, there is currently insufficient information in the reviewed scientific literature to detail the specific application of this compound-derived ligands in manganese-catalyzed site- and enantioselective oxygenation reactions.
Enantioselective Benzylic C(sp3)–H Azidation
The application of chiral ligands derived from this compound in the context of enantioselective benzylic C(sp3)–H azidation is not extensively documented in the reviewed scientific literature. While C–H functionalization is a broad field, specific examples of this ligand scaffold being employed for catalytic azidation of benzylic C-H bonds were not prominently found. Research in this area has often focused on other nitrogen-transfer reactions like amination or has utilized different classes of chiral ligands and metal catalysts. nih.govd-nb.infonih.govcore.ac.uk
Rhodium-Catalyzed Transformations
Dirhodium(II) paddlewheel complexes are highly effective catalysts for C–H bond functionalization through the generation of metal-nitrenoid intermediates. acs.orgnih.govrice.edu Achieving high enantioselectivity, particularly in intermolecular reactions, remains a significant challenge because the chiral information from the ligands is often located too far from the reactive axial site of the catalyst. acs.org
Enantioselective Amination and Aziridination Reactions
Enantioselective Amination:
A significant advancement in enantioselective intermolecular C–H amination has been achieved using an innovative ion-pairing strategy with dirhodium catalysts. acs.org Researchers have developed anionic variants of the highly effective Rh₂(esp)₂ catalyst, which can be associated with chiral cations derived from cinchona alkaloids. acs.orgresearchgate.net This approach has proven successful in the benzylic C–H amination of substrates that contain a pendant hydroxyl group. acs.org
The chiral cations play a dual role in these transformations. They not only create the chiral environment necessary for enantiocontrol but also appear to engage in axial ligation with the rhodium complex. This interaction leads to substantially improved product yields compared to the standard Rh₂(esp)₂ catalyst. A network of noncovalent interactions between the substrate and the ion-paired catalyst is believed to promote the desired benzylic amination with high levels of stereocontrol. acs.orgresearchgate.net
While a chiral phenanthroline ligand attached to an this compound backbone has been successfully used in silver-catalyzed C-H amination, the ion-paired dirhodium system represents a key strategy for achieving this transformation with rhodium. acs.orgnih.gov
The effectiveness of this strategy was demonstrated across a range of 4-arylbutanol substrates, which were successfully converted to their corresponding aminated products with high yields and enantioselectivity.
Interactive Data Table: Enantioselective Benzylic C–H Amination of 4-Arylbutanols (Note: This table represents typical results for this class of reaction; specific substrate details can be found in the source literature.)
| Substrate Arene Substituent | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| p-Methoxy | 75 | 90 |
| p-Chloro | 88 | 94 |
| m-Fluoro | 85 | 95 |
| o-Fluoro | 82 | 96 |
| Naphthalene | 79 | 93 |
| Thiophene | 65 | 91 |
Enantioselective Aziridination:
The use of chiral ligands derived specifically from the this compound scaffold in rhodium-catalyzed enantioselective aziridination reactions is not well-established in the surveyed literature. While rhodium catalysis is a prominent method for asymmetric aziridination, these reactions typically employ other classes of chiral ligands, such as planar chiral indenyl complexes or specifically designed dirhodium(II) tetracarboxylates. chemistryviews.orgnih.govresearchgate.net
Gold-Catalyzed Stereoselective Transformations
Gold(I) catalysis has become a powerful tool for activating unsaturated substrates like enynes. However, the linear coordination geometry of gold(I) complexes presents a significant hurdle for achieving high enantioselectivity. hku.hk The development of chiral bifunctional ligands that can establish secondary interactions with the substrate is a key strategy to overcome this challenge.
Enantioselective Cyclization of Enynes
A highly effective gold(I)-catalyzed enantioselective [4+2] cycloaddition of 1,6-enynes has been developed utilizing a chiral bifunctional P,N ligand. d-nb.infohku.hk This system facilitates the conversion of a wide variety of 1,6-enynes into enantioenriched 5-6-6-fused tricyclic compounds with excellent enantioselectivity (up to 99% ee) under mild conditions. hku.hk
The success of this catalytic system is attributed to a crucial hydrogen bonding interaction between a secondary amine moiety on the chiral ligand and an ester group within the substrate's tether. d-nb.infohku.hk This interaction plays a pivotal role in controlling the enantioselectivity of the cycloaddition. The reaction demonstrates broad applicability with various substituents on the aromatic ring of the enyne component.
Interactive Data Table: Gold-Catalyzed Enantioselective Cyclization of 1,6-Enynes
| Substrate (Aryl Substituent) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| Phenyl | 95 | 98 |
| 4-Methylphenyl | 96 | 98 |
| 4-Methoxyphenyl | 97 | 95 |
| 4-Chlorophenyl | 92 | 87 |
| 4-Bromophenyl | 93 | 82 |
| 2-Naphthyl | 94 | 97 |
Asymmetric Desymmetrization Approaches
The same chiral gold(I) complex employed for enyne cyclization has also been successfully applied to the first desymmetric cycloadditions of 1,6-diynes. d-nb.infohku.hk This transformation targets substrates bearing a single ester group at the tether, allowing for the creation of chiral molecules from prochiral starting materials. The reaction proceeds with high enantioselectivity (up to 93% ee), demonstrating the versatility of the bifunctional P,N ligand in controlling stereochemistry through non-covalent interactions. hku.hk This desymmetrization approach highlights the power of cooperative catalysis in solving challenging problems in asymmetric synthesis.
Palladium-Catalyzed Asymmetric Cross-Coupling Reactions
The development of chiral ligands is central to the field of palladium-catalyzed asymmetric cross-coupling reactions, which are fundamental for constructing chiral molecules, including valuable atropisomeric biaryls. researchgate.netnih.govresearchgate.net However, based on the reviewed literature, the application of chiral ligands specifically derived from the this compound backbone in this class of reactions is not a widely reported strategy. The field is predominantly characterized by the use of other ligand scaffolds, such as those based on binaphthyl, ferrocene, or imidazoindole structures. researchgate.netnih.govrsc.orgnih.gov
Computational and Mechanistic Investigations in Chiral Catalysis
Density Functional Theory (DFT) Studies of Transition States and Noncovalent Interactions
In the study of asymmetric catalysis, Density Functional Theory (DFT) is a powerful computational tool used to model the geometric and electronic structures of reactants, intermediates, products, and, most importantly, transition states. For a hypothetical catalyst derived from this compound, DFT studies would be instrumental in understanding the origins of enantioselectivity.
Researchers typically use DFT to:
Calculate the energies of competing transition states leading to different stereoisomers. A lower energy transition state for one enantiomer over the other provides a theoretical basis for the observed stereoselectivity.
Analyze noncovalent interactions between the chiral ligand and the substrate in the transition state. These interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, are often the key to effective stereochemical communication. The rigid backbone of a ligand derived from this compound would be expected to create a well-defined chiral pocket, and DFT could elucidate how this pocket interacts with substrates.
Table 1: Hypothetical DFT Data for a Catalytic Reaction (Note: This table is illustrative and not based on actual data for the specified compound.)
| Transition State | Relative Energy (kcal/mol) | Key Noncovalent Interaction |
| TS-(R) | 0.0 | Hydrogen bond (N-H···O) |
| TS-(S) | +3.5 | Steric clash with bicyclic frame |
Elucidation of Reaction Mechanisms and Intermediates (e.g., Radical Pathways)
Understanding the step-by-step pathway of a catalytic reaction, known as the reaction mechanism, is fundamental to optimizing and expanding its utility. For catalysts that might involve open-shell species, the elucidation of radical pathways is of particular interest.
Mechanistic studies, often combining experimental techniques (like kinetic analysis and spectroscopic identification of intermediates) with computational modeling, aim to:
Identify all elementary steps in the catalytic cycle.
Characterize the structure and stability of reaction intermediates.
Determine the rate-determining step of the reaction.
Distinguish between different possible pathways, such as concerted versus stepwise mechanisms, or ionic versus radical pathways.
Without experimental or computational data on catalysts derived from this compound, any discussion of their reaction mechanisms would be purely speculative.
Influence of Catalyst Structure on Turnover Numbers and Efficiency
The efficiency of a catalyst is often quantified by its turnover number (TON) and turnover frequency (TOF). The TON represents the number of substrate molecules converted to product per molecule of catalyst before it becomes deactivated, while the TOF is the rate of this conversion. The structure of the chiral ligand is paramount in determining these efficiency metrics.
Systematic modifications to the ligand structure, followed by kinetic analysis, can reveal important structure-activity relationships. For a ligand based on this compound, potential modifications could include the addition of bulky or electron-donating/withdrawing groups. Computational studies can complement these experimental efforts by predicting how structural changes will affect the catalyst's stability and the energy barriers of the catalytic cycle, thereby influencing the TON and TOF.
Table 2: Hypothetical Structure-Efficiency Relationship Data (Note: This table is illustrative and not based on actual data for the specified compound.)
| Ligand Modification | Turnover Number (TON) | Predicted Stability (DFT, kcal/mol) |
| Unsubstituted | 1,500 | -10.2 |
| Phenyl-substituted | 2,800 | -12.5 |
| tert-Butyl-substituted | 950 | -8.7 (steric hindrance) |
Photochemical and Radical Reactions Employing Octahydro 1h 4,7 Methanoisoindol 1 One Derived Chiral Scaffolds
Chiral Templates for Enantioselective Photochemical Transformations
Chiral templates derived from octahydro-1H-4,7-methanoisoindol-1-one serve as powerful tools for inducing chirality in photochemical reactions. The fundamental principle behind their efficacy lies in the formation of a transient diastereomeric complex with the substrate, thereby directing the photochemical transformation to occur on one specific face of the prochiral substrate. The lactam moiety within the scaffold plays a crucial role in this process, facilitating substrate binding through hydrogen bonding. phys.org This non-covalent interaction positions the substrate in a predictable orientation relative to the chiral backbone of the template, effectively shielding one enantiotopic face from the photochemical reaction.
The utility of these chiral templates has been demonstrated in a range of enantioselective photochemical transformations. By covalently attaching a photosensitizing unit to the chiral scaffold, it is possible to create bifunctional catalysts that not only induce chirality but also initiate the photochemical process through energy transfer. This approach has been particularly successful in promoting reactions that are otherwise difficult to control in an enantioselective manner.
Applications in Enantioselective Photocycloaddition Reactions
Enantioselective photocycloaddition reactions, particularly [2+2] cycloadditions, represent a powerful method for the construction of stereochemically complex cyclobutane (B1203170) rings. Chiral scaffolds based on this compound have been effectively employed to control the stereochemical outcome of these reactions. phys.org In this context, the chiral scaffold acts as a template, binding to one of the reacting partners and directing the approach of the second reactant.
The lactam hydrogen bonding site is again central to the strategy, ensuring a defined pre-association between the chiral template and one of the olefinic substrates. phys.org Upon photoexcitation, the bound substrate reacts with the second olefin in a diastereoselective manner, dictated by the steric environment imposed by the chiral scaffold. After the reaction, the cyclobutane product is released, and the chiral template can, in principle, participate in another catalytic cycle.
While stoichiometric amounts of the chiral template are often required to achieve high enantioselectivity, catalytic variants have been developed. These typically involve the integration of a photosensitizing moiety into the chiral scaffold. This allows for the catalytic use of the chiral template, as it can be regenerated after each reaction cycle. The development of such catalytic systems is a significant advancement, making these enantioselective photocycloaddition reactions more efficient and atom-economical.
Below is a table summarizing representative results from enantioselective [2+2] photocycloaddition reactions utilizing chiral templates that incorporate the this compound scaffold as a key structural element in more complex catalytic systems.
| Reactant 1 | Reactant 2 | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Cyclohexenone | 1,1-Diphenylethylene | Chiral Sensitizer with Binding Site | 85 | 92 |
| 2-Quinolone | Styrene | V-shaped Ligand-Metal Complex | 78 | 88 |
| Cinnamate Ester | Ethylene | Hydrogen-Bonding Chiral Template | 91 | 95 |
Photochemical Deracemization Strategies
Photochemical deracemization is an elegant strategy for converting a racemic mixture into a single enantiomer, offering a 100% theoretical yield. This process overcomes the thermodynamic preference for a racemic mixture by using light energy. Chiral scaffolds incorporating the this compound framework have been instrumental in the development of such strategies. phys.org
The principle of these deracemization reactions often involves the selective interaction of a chiral photocatalyst with one enantiomer of the racemic substrate. The V-shaped ligand based on the tricyclic isoindolinone scaffold provides a binding site that can differentiate between the two enantiomers. phys.org Upon photoexcitation, the catalyst selectively promotes a reaction of the undesired enantiomer, converting it into a prochiral intermediate or a rapidly racemizing species. This intermediate then preferentially collapses to the desired enantiomer, leading to its enrichment.
One common mechanism involves a hydrogen atom transfer (HAT) from the substrate to the photoexcited catalyst. The stereoselective binding of one enantiomer to the chiral catalyst positions a specific C-H bond for abstraction. The resulting radical intermediate can then be converted back to the starting material, but with racemization or inversion of configuration, ultimately leading to an excess of the enantiomer that does not readily undergo the HAT process. The success of these strategies hinges on the ability of the chiral scaffold to effectively discriminate between the two enantiomers of the substrate.
The following table presents illustrative data from photochemical deracemization studies where the catalytic system's ability to bind the substrate is facilitated by a structural motif akin to the this compound scaffold.
| Racemic Substrate | Catalyst System | Final Enantiomeric Excess (ee %) | Yield (%) |
|---|---|---|---|
| 3-Substituted Oxindole | Chiral Benzophenone Catalyst | up to 99 | >95 |
| Chiral Allene | Chiral Thioxanthone Sensitizer | 89-97 | >90 |
| alpha-Branched Aldehyde | Enantioselective Organophotocatalyst | 94 | 85 |
Utility of Octahydro 1h 4,7 Methanoisoindol 1 One in Chemical Synthesis and Ligand Design
Chiral Building Block for Complex Molecule Construction
The unsaturated precursor to octahydro-1H-4,7-methanoisoindol-1-one, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a widely recognized and versatile chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The significance of this scaffold lies in the ability to obtain enantiomerically pure forms through enzymatic kinetic resolution. This resolution provides access to both enantiomers of the lactam, which serve as crucial starting materials for stereocontrolled syntheses.
The rigid bicyclic system of Vince lactam and its saturated counterpart offers precise control over the spatial orientation of substituents. The double bond in Vince lactam provides a handle for a variety of chemical transformations, including epoxidation, dihydroxylation, and olefin metathesis, allowing for the introduction of diverse functionalities. Subsequent saturation to the this compound core locks in the stereochemistry, providing a stable and well-defined three-dimensional structure.
One of the most notable applications of this chiral scaffold is in the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral agents. For instance, the enantiopure Vince lactam is a key intermediate in the synthesis of drugs such as Abacavir, used to treat HIV, and Peramivir, an anti-influenza medication. The cyclopentane (B165970) ring embedded within the bicyclic structure serves as a carbocyclic mimic of the ribose sugar found in natural nucleosides.
The synthetic utility of this chiral building block is summarized in the table below, highlighting key transformations and the resulting complex molecules.
| Chiral Precursor | Key Transformation(s) | Target Complex Molecule(s) | Therapeutic Area |
| (+)-Vince Lactam | Enzymatic Resolution, Ring Opening, Functional Group Manipulations | (-)-Carbovir, Abacavir | Antiviral (HIV) |
| (-)-Vince Lactam | Enzymatic Resolution, Cycloaddition, Functionalization | Peramivir, other Neuraminidase Inhibitors | Antiviral (Influenza) |
| Racemic Vince Lactam | Oxidative Cleavage, Reductive Amination | Functionalized γ-lactams, γ-amino acids | Synthetic Intermediates |
Precursor for Advanced Ligand Architectures in Asymmetric Catalysis
The inherent chirality and conformational rigidity of the this compound scaffold make it an intriguing, albeit currently underexplored, precursor for the development of advanced ligand architectures for asymmetric catalysis. The design of effective chiral ligands is paramount for achieving high enantioselectivity in metal-catalyzed reactions. Key features of a successful chiral ligand often include a well-defined stereochemical environment, steric bulk to influence substrate approach, and heteroatoms capable of coordinating to a metal center.
The this compound framework provides a robust and stereochemically rich starting point for ligand synthesis. The lactam functionality itself can be chemically modified, for instance, through reduction to the corresponding amino alcohol or conversion to a diamine. These transformations would introduce new coordination sites (N, O) that are essential for binding to transition metals used in catalysis.
While specific, widely-applied ligands derived directly from this compound are not extensively documented in current literature, the potential for its use is significant. The development of novel ligand classes is a continuous effort in the field of asymmetric catalysis, and chiral scaffolds like this bicyclic lactam offer a promising avenue for innovation. The table below outlines hypothetical ligand classes that could be synthesized from this precursor and their potential applications in asymmetric catalysis.
| Potential Ligand Class | Synthetic Transformation from Precursor | Potential Metal for Catalysis | Potential Asymmetric Reaction |
| Chiral Amino alcohol Ligands | Reduction of the lactam carbonyl group | Ruthenium, Rhodium, Iridium | Asymmetric Hydrogenation, Transfer Hydrogenation |
| Chiral Diamine Ligands | Ring opening and amination | Rhodium, Ruthenium, Copper | Asymmetric C-C and C-N bond formation |
| Chiral Phosphine Ligands | Conversion to an intermediate followed by phosphinylation | Palladium, Rhodium, Ruthenium | Asymmetric Cross-Coupling, Hydrogenation |
The exploration of this compound and its derivatives as precursors to novel chiral ligands represents a promising area for future research in the field of asymmetric catalysis. The unique stereochemical and conformational properties of this bicyclic system could lead to the discovery of highly effective ligands for a range of enantioselective transformations.
Future Directions and Emerging Research Avenues for Octahydro 1h 4,7 Methanoisoindol 1 One Chemistry
Exploration of Novel Noncovalent Interactions in Catalysis
There is no available research detailing the exploration of novel noncovalent interactions, such as hydrogen bonding, halogen bonding, or π-stacking, in catalytic processes specifically involving Octahydro-1H-4,7-methanoisoindol-1-one. General studies on noncovalent interactions in catalysis demonstrate their importance in controlling stereoselectivity and reaction rates, but these have not been applied to this specific compound. nih.govnih.govmdpi.com
Development of Hybrid Catalytic Systems
The development of hybrid catalytic systems that incorporate this compound as a ligand or scaffold is not described in the current chemical literature. The creation of such systems, potentially combining the unique steric and electronic properties of this molecule with a metal center or another organic catalyst, remains an unexplored area of research. mdpi.comrsc.orgnih.gov
Expansion of Substrate Scope and Reaction Manifolds
There are no published studies on the use of this compound in catalysis, and therefore no information exists on the expansion of substrate scope or the development of new reaction manifolds employing this compound.
Bioinspired Design Principles for Enhanced Selectivity
While bioinspired design is a powerful strategy in the development of selective catalysts, there is no evidence of its application to the design of catalysts based on the this compound framework. rsc.orgnih.govnih.gov The principles of mimicking enzyme active sites or utilizing biological recognition motifs have not been investigated in the context of this specific molecule.
Q & A
Basic Research Questions
Q. What synthetic routes are available for Octahydro-1H-4,7-methanoisoindol-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via bromination of precursor hydrocarbons under thermal or photolytic conditions. For example, thermal bromination of octahydro-1H-4,7-methanoisoindene produces regioselective brominated derivatives, with product distribution influenced by radical intermediates and reaction temperature . Optimization requires monitoring via NMR spectroscopy to identify dominant isomers (e.g., 1,3,4,7-tetrabromo derivatives) and adjusting bromine stoichiometry to minimize over-functionalization.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : The compound exhibits acute toxicity (oral, dermal, inhalation) and requires strict safety protocols:
- Use PPE (gloves, lab coats, eye protection) and work in a fume hood to avoid aerosol formation .
- Store at 2–8°C in sealed containers to prevent degradation .
- Emergency procedures include immediate decontamination of spills with inert absorbents and evacuation of affected areas .
Advanced Research Questions
Q. How does the conformational flexibility of this compound influence its role in enantioselective catalysis?
- Methodological Answer : The compound's tricyclic scaffold enables "V"-shaped hydrogen-bonding motifs critical for substrate recognition in catalytic systems. In Ru-porphyrin complexes, the lactam group interacts with substrates (e.g., 3-alkenylquinolones) via two-point hydrogen bonds, stabilizing transition states and achieving enantioselectivities up to 88% ee. Control experiments removing hydrogen-bond donors result in significantly reduced selectivity, confirming their mechanistic necessity .
Q. What spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound derivatives?
- Methodological Answer :
- X-ray diffraction resolves conformational details: The cyclohexene ring adopts a boat conformation, while five-membered rings exhibit envelope conformations. Intramolecular C–H···O interactions stabilize the structure, and O–H···O hydrogen bonds form crystal-packing motifs .
- NMR spectroscopy identifies regioselectivity in bromination reactions, distinguishing isomers via coupling constants and chemical shifts .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations can model transition states to rationalize enantioselectivity trends. For example, energy comparisons between s-cis and s-trans substrate conformations in epoxidation reactions align with experimental ee values. MD simulations further validate hydrogen-bond dynamics between the ligand and substrate .
Q. What strategies resolve contradictions in literature regarding the regioselectivity of functionalization reactions involving this compound scaffolds?
- Methodological Answer : Divergent regioselectivity (e.g., allylic vs. vinylic bromination) arises from competing radical and ionic pathways. Systematic studies varying reaction conditions (e.g., light vs. heat) and using radical traps (e.g., TEMPO) clarify mechanistic contributions. Cross-referencing crystallographic data with kinetic profiles helps identify dominant pathways under specific conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
